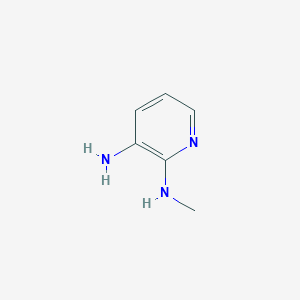
N2-甲基吡啶-2,3-二胺
描述
N2-Methylpyridine-2,3-diamine is a chemical compound that is related to various pyridine derivatives with potential applications in material science, pharmaceuticals, and organic synthesis. While the specific compound N2-Methylpyridine-2,3-diamine is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as substituted pyridines and diamine functionalities. These compounds are of interest due to their potential as ligands in coordination chemistry and their structural role in forming complex molecular architectures.
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies, including nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine, resulting in a good yield of the target compound . This method demonstrates the functionalization of the pyridine ring, which is a key step in the synthesis of complex pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine shows that the methylpyridine-2,6-diamine moiety is almost planar, with slight deviations observed for the amine nitrogen atoms . This planarity is significant as it can influence the compound's ability to act as a ligand in coordination complexes.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including those that lead to the formation of complex structures. For example, the synthesis of 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1) involves a C-C bond-forming reaction mediated by a Cu2+ ion . This reaction demonstrates the reactivity of the pyridine moiety and its ability to form new bonds under the influence of transition metal catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular and crystal structures. For instance, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its derivatives are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, which contribute to their layered arrangement and dimeric motifs . These structural features can affect the vibrational properties of the compounds, as evidenced by the comparison of calculated IR and Raman wavenumbers with experimental values .
科学研究应用
晶体结构分析
在晶体学领域,N2-甲基吡啶-2,3-二胺衍生物已被研究其结构特性。例如,对N,N′-双(二异丙基膦基)-4-甲基吡啶-2,6-二胺的研究显示其几乎是平面的分子结构,这对于理解分子间相互作用和设计新化合物可能具有重要意义(Stöger et al., 2014)。
有机金属化学
在有机金属化学中,N2-甲基吡啶-2,3-二胺衍生物被用于合成各种金属配合物。例如,合成并表征了含有C2对称二氨基联萘二吡啶配体的锆和铪配合物,用于潜在的催化应用(Tonzetich et al., 2005)。
工业化学合成
N2-甲基吡啶-2,3-二胺衍生物在化工合成中发挥作用。例如,作为尼古丁杀虫剂合成中间体的3-甲基吡啶-N-氧化物可以通过微反应方法高效生产,显示了该化合物在工业过程中的实用性(Sang et al., 2020)。
宿主-客体化学
N2-甲基吡啶-2,3-二胺衍生物已在宿主-客体化学中用于纯化各种吡啶混合物。这种应用对化工行业中的分离和纯化过程具有重要意义(Barton et al., 2020)。
催化
一些含有N2-甲基吡啶-2,3-二胺单元的化合物被用作催化剂。例如,具有功能化双吡啶配体的Ru(II)配合物在醇、腈和胺的烷基化反应中表现出高效率,展示了其在有机转化中作为催化剂的潜力(Roy et al., 2018)。
药物研究
在药物研究中,类似于N2-甲基吡啶-2,3-二胺中的1,2-二胺功能基在许多重要化合物中被发现,具有多种生物活性,包括抗心律失常药、降压药和抗癌药(Michalson & Szmuszkovicz, 1989)。
安全和危害
N2-Methylpyridine-2,3-diamine is classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
属性
IUPAC Name |
2-N-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-5(7)3-2-4-9-6/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COANMWJRJDRXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40492465 | |
| Record name | N~2~-Methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-Methylpyridine-2,3-diamine | |
CAS RN |
5028-20-6 | |
| Record name | N2-Methyl-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5028-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-Methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40492465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-N-methylpyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)









![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)